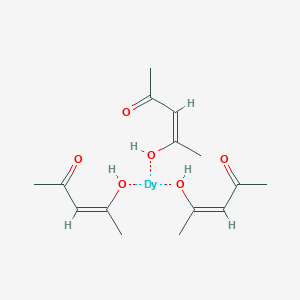
Dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)-, also known as dysprosium acetylacetonate hydrate, is a coordination compound of dysprosium. It is a rare earth metal complex where dysprosium is coordinated with three molecules of 2,4-pentanedione. This compound is known for its stability and is used in various scientific and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)- typically involves the reaction of dysprosium chloride or dysprosium nitrate with 2,4-pentanedione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in a controlled environment to prevent contamination and ensure consistency in quality.
化学反応の分析
Types of Reactions
Oxidation: Dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)- can undergo oxidation reactions where the dysprosium ion is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced under certain conditions, leading to the formation of lower oxidation state dysprosium complexes.
Substitution: Ligand substitution reactions can occur where the 2,4-pentanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in an appropriate solvent.
Major Products Formed
Oxidation: Higher oxidation state dysprosium complexes.
Reduction: Lower oxidation state dysprosium complexes.
Substitution: New dysprosium complexes with different ligands.
科学的研究の応用
Dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other dysprosium complexes. It is also used in catalysis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems where dysprosium complexes are used as probes or markers.
Medicine: Investigated for potential use in medical imaging and as a therapeutic agent due to its magnetic properties.
Industry: Utilized in the production of high-performance magnets, phosphors, and other materials that require the unique properties of dysprosium.
作用機序
The mechanism of action of dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)- involves the coordination of dysprosium with the 2,4-pentanedione ligands. This coordination stabilizes the dysprosium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
類似化合物との比較
Similar Compounds
- Dysprosium(III) chloride
- Dysprosium(III) nitrate
- Dysprosium(III) sulfate
Comparison
Dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)- is unique due to its coordination with 2,4-pentanedione, which imparts specific stability and reactivity characteristics. Compared to dysprosium(III) chloride, nitrate, and sulfate, this compound is more stable and has different solubility and reactivity profiles, making it suitable for specific applications in research and industry.
特性
分子式 |
C15H24DyO6 |
|---|---|
分子量 |
462.85 g/mol |
IUPAC名 |
dysprosium;(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Dy/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
InChIキー |
BYBFJHANLYDGFD-LNTINUHCSA-N |
異性体SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Dy] |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Dy] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



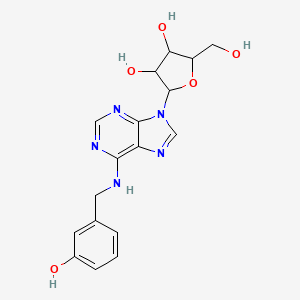
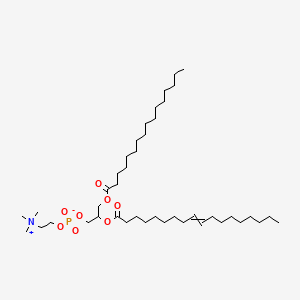
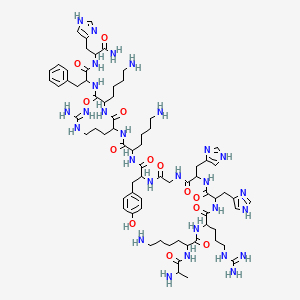
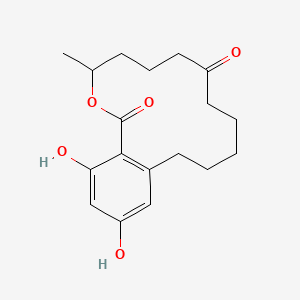

![[2-Azido-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate](/img/structure/B13399079.png)
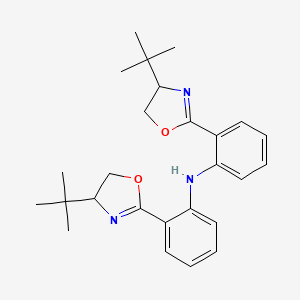
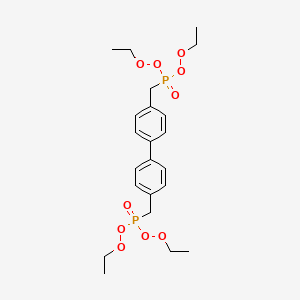
![1-(2,4-Dinitrophenyl)-N-[(phenylmethoxy)carbonyl]-L-histidine](/img/structure/B13399087.png)
![1-[(1S,3R,4R,6S,7S)-1-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(1S,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[[(1S,3R,4R,6S,7S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-7-[[(1R,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B13399090.png)
![1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13399094.png)
![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13399101.png)
![Azane;3-[5-(6-carboxylato-4-hydroxy-5-methoxy-3-sulfonatooxyoxan-2-yl)oxy-4-hydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[6-methoxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxane-2-carboxylate](/img/structure/B13399106.png)
